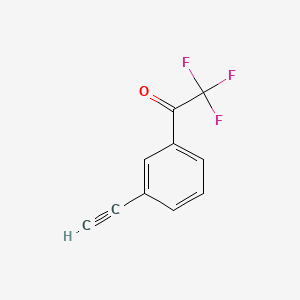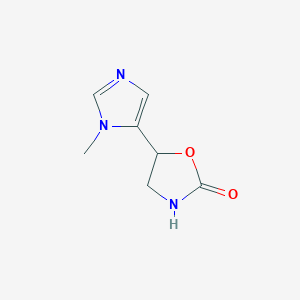
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is an organic compound that features both an imidazole and an oxazolidinone ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxazolidinone derivatives, while reduction may yield reduced imidazole derivatives .
Scientific Research Applications
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can also interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler compound with similar imidazole functionality.
Oxazolidinone: A compound with similar oxazolidinone functionality.
5-(1-Methyl-1H-imidazol-2-yl)-1,3-oxazolidin-2-one: A closely related compound with a different substitution pattern.
Uniqueness
5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is unique due to the combination of both imidazole and oxazolidinone rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and participate in a broader array of chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-8-2-5(10)6-3-9-7(11)12-6/h2,4,6H,3H2,1H3,(H,9,11) |
InChI Key |
LHQGYSGKIGEKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


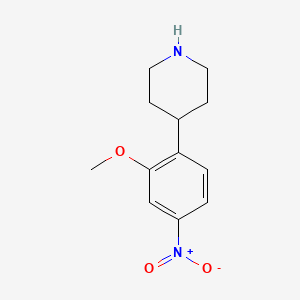

![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)

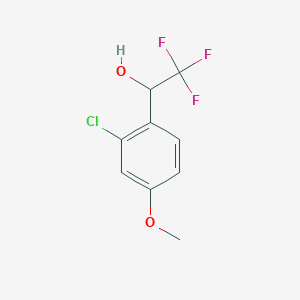
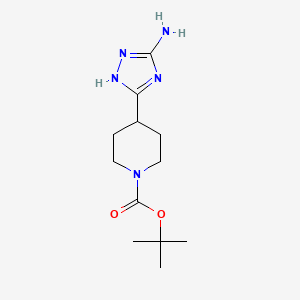
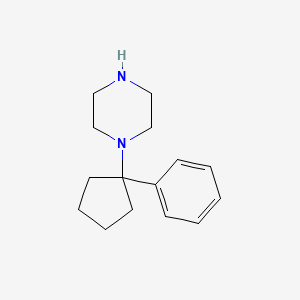
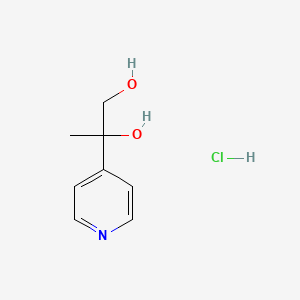
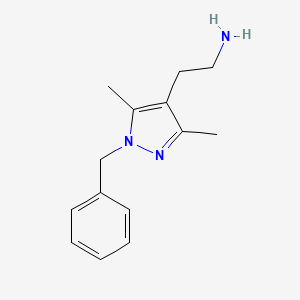

![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)

